BENGHE Validation & Comparative

Check Availability & Pricing

Cross-Study Comparison of CBP501 Clinical
Trial Results: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CBP501 Affinity Peptide

Cat. No.: B12383835

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of CBP501 clinical trial results across different studies. The data
presented is based on available experimental data from clinical trials, offering a comprehensive
overview of the drug's performance as a monotherapy and in combination with other agents.

CBP501 is a novel peptide that acts as a G2 checkpoint abrogator and calmodulin-binding
peptide.[1][2] Its mechanism of action involves enhancing the influx of platinum-based agents
into tumor cells and promoting tumor immunogenicity.[1][3] Clinical trials have explored its
potential in treating various advanced solid tumors, often in combination with chemotherapy
and immunotherapy.

Efficacy and Safety Data from Key Clinical Trials

The following tables summarize the quantitative data from key clinical trials of CBP501,
providing a comparative view of its efficacy and safety in different settings.

Phase 2 Study in Advanced Pancreatic Adenocarcinoma
(NCT04953962)

This randomized, open-label, multicenter Phase 2 trial evaluated the efficacy and safety of
CBP501 in combination with cisplatin and nivolumab in patients with advanced pancreatic
adenocarcinoma who had received at least two prior lines of therapy.[3][4] Patients were
randomized to four treatment arms.[3]
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Treatment Arm
(Every 21
days)

3-Month
Progression-
Free Survival
(3MPFS)

Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(mPFS)

Median Overall
Survival (mOS)

Arm 1: CBP501
25 mg/mz2 +
Cisplatin 60
mg/m2 +
Nivolumab 240

mg

44.4%)3][5]

22.2% (2 partial
responses)|[3][5]
[6]

2.4 months[3][5]

6.3 months[3][5]

Arm 2: CBP501
16 mg/m? +
Cisplatin 60
mg/m?2 +
Nivolumab 240

mg

44.4%[3][5]

0%(3][5][6]

2.1 months[3][5]

5.3 months[3][5]

Arm 3: CBP501
25 mg/mz2 +
Cisplatin 60

mg/m?

11.1%[3][5][6]

0%(3][5]6]

1.5 months[3][5]

3.7 months[3][5]

Arm 4: Cisplatin
60 mg/mz2 +
Nivolumab 240

mg

33.3%[3][5][6]

0%(3][5]6]

1.5 months[3][5]

4.9 months[3][5]

Overall, the treatment combinations were reported to be well-tolerated, with most treatment-
related adverse events being grade 1-2.[3][5]

Phase 1b Study in Advanced Refractory Tumors
(NCT03113188)

This multicenter, open-label, Phase 1b dose-escalation and cohort expansion study assessed
the safety and preliminary efficacy of CBP501 in combination with cisplatin and nivolumab in
patients with advanced solid tumors.[7][8]
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Patient Cohort Efficacy Results

Unconfirmed Partial Response: 18% (3/17) (1
pancreatic, 1 colorectal, 1 cholangiocarcinoma).

Dose-Escalation Cohort (n=17 evaluable) [1] Stable Disease > 3 months: 41% (7/17).[1]
Disease Control Rate: 35% (6/17).[8] Overall
Survival > 8 months: 53% (9/17).[1]

Stable Disease > 4 months: 50% (4/8).[1]

Expansion Cohort - Pancreatic Cancer (n=8 ) ) )
Median Progression-Free Survival: 4.2 months.

evaluable) _ )

[1] Median Overall Survival: 5.9 months.[1]
Expansion Cohort - Colorectal Cancer (CRC) Median Overall Survival: 17.5 months (all =3rd
(n=10 including dose-escalation) line).[1]

The most common treatment-related adverse events were infusion-related reactions (rash,
itching, hives) and anemia.[1]

Phase 1 Studies of CBP501 Monotherapy and
Combination with Cisplatin (NCT00551512)

Two Phase 1 dose-escalation studies were conducted to determine the maximum tolerated
dose (MTD) and safety profile of CBP501 as a single agent and in combination with cisplatin in

patients with advanced solid tumors.[9]

Maximum Tolerated Dose

Dose-Limiting Toxicities
Study Arm (MTD) / Recommended

(DLTs)
Phase 2 Dose (RP2D)
Not explicitly stated, but
transient G3 rise of troponin Transient G3 rise of troponin.
CBP501 Monotherapy )
was the only DLT in one [9]

patient.[9]

MTD: 25 mg/m2 CBP501 and Histamine-release syndrome

CBP501 + Cisplatin _ .
75 mg/mz cisplatin.[9] (HRS).[9]
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Promising antitumor activity was observed with the CBP501 and cisplatin combination,
particularly in patients with ovarian cancer and mesothelioma who had previously progressed
on platinum-containing regimens.[9]

Experimental Protocols

Phase 2 Study in Advanced Pancreatic Adenocarcinoma
(NCT04953962)

» Study Design: A multicenter, randomized, open-label, parallel-group Phase 2 study.[3][4]

o Patient Population: Patients with Stage IV exocrine pancreatic cancer with a white blood cell
count < 10,000/mm3.[4][10] Patients had received at least two prior lines of treatment.[10]

o Treatment Regimen:

o Four treatment arms with CBP501, cisplatin, and/or nivolumab administered intravenously
once every 21 days.[3][4]

o Randomization was stratified by ECOG performance status and the presence of liver
metastases.[3]

o Endpoints: The primary endpoint was the 3-month progression-free survival rate.[3]
Secondary endpoints included overall survival, progression-free survival, and overall
response rate.

Phase 1b Study in Advanced Refractory Tumors
(NCT03113188)

o Study Design: An open-label, multicenter, Phase 1b study with a 3+3 dose-escalation design
followed by expansion cohorts.[1][7]

» Patient Population: Patients with pathologically confirmed, locally advanced or metastatic
solid tumors, ECOG performance status of 0-1, and a life expectancy of more than 3 months.
[1] The expansion cohorts included patients with pretreated metastatic exocrine pancreatic
cancer or microsatellite stable colorectal cancer.[1]
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e Treatment Regimen:

o Dose Escalation: CBP501 and cisplatin were administered simultaneously by 1-hour
infusion every 3 weeks at four different combined dose levels. Nivolumab (240 mg) was
administered as a 1-hour infusion on the same day following the CBP501/cisplatin
infusion.[1][8]

o Expansion Cohort: CBP501 was fixed at 25 mg/m2 and cisplatin at 60 mg/mz2.[1]

o Endpoints: The primary objective of the dose-escalation part was to determine the MTD
and/or RP2D.[7] The expansion part aimed to confirm tolerability and evaluate preliminary
anti-tumor activity.[7]

Signaling Pathways and Experimental Workflows
CBP501 Mechanism of Action

CBP501 exhibits a multi-modal mechanism of action. It is a G2 checkpoint abrogator that
inhibits multiple serine/threonine kinases, including MAPKAP-K2, C-Takl, and CHK1.[11][12]
This inhibition disrupts the phosphorylation of Cdc25C, a key phosphatase involved in cell
cycle progression, ultimately preventing cells from entering mitosis.[11] Furthermore, CBP501
binds to calmodulin, which is believed to enhance the influx of platinum agents like cisplatin
into tumor cells, leading to increased DNA damage.[2][3] It also appears to modulate the tumor
microenvironment, enhancing the efficacy of immune checkpoint inhibitors.[13]
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Caption: Simplified signaling pathway of CBP501's multimodal anti-tumor mechanism.

Clinical Trial Workflow: Phase 2 Randomized Study
(NCT04953962)

The workflow for the Phase 2 clinical trial in advanced pancreatic adenocarcinoma involved
screening, randomization, treatment cycles, and follow-up for safety and efficacy assessments.
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Caption: Experimental workflow for the NCT04953962 Phase 2 clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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